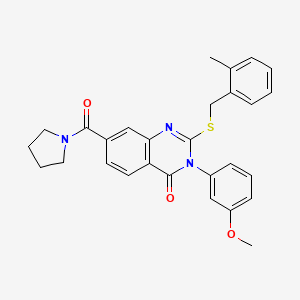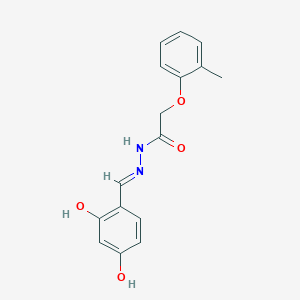![molecular formula C21H25BrN4O3S B2743214 Ethyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 898344-79-1](/img/structure/B2743214.png)
Ethyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H25BrN4O3S and its molecular weight is 493.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to Ethyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate has focused on the synthesis and characterization of novel chemical entities with potential biological activity. Studies involving the synthesis of polynuclear pyrido and thiazolo triazoloquinazolines have provided insights into the chemical properties and reactivity of such compounds, which could inform further applications in medicinal chemistry and drug design (El‐Kazak & Ibrahim, 2013).
Antimicrobial Activity
A significant area of research involves evaluating the antimicrobial properties of compounds structurally similar to this compound. Various derivatives have been synthesized and tested for their efficacy against a range of microbial pathogens. For example, studies have reported on the antimicrobial activities of new 1,2,4-triazole derivatives (Bektaş et al., 2007) and thiazolo triazolo pyridine-carbonitrile derivatives, demonstrating significant biological activity against bacteria and fungi (Suresh, Lavanya, & Rao, 2016).
Antihypertensive and Analgesic Applications
Further investigations have explored the potential antihypertensive and analgesic applications of related compounds. A series of 1,2,4-triazolol pyrimidines, for instance, showed promising activity in in vitro and in vivo models, indicating the potential for the development of new therapeutic agents (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999). Additionally, research into isothiazolopyridines has provided evidence of significant analgesic properties, which could be leveraged in the development of new pain management solutions (Karczmarzyk & Malinka, 2008).
Anticancer Activity
A noteworthy area of exploration is the anticancer potential of compounds related to this compound. The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has been investigated for their anticancer properties, showing significant activity in preliminary screenings (Rehman et al., 2018).
Tuberculosis Treatment
Research has also focused on the development of novel Mycobacterium tuberculosis inhibitors. Thiazole-aminopiperidine hybrid analogues have been identified as potent inhibitors, indicating the potential for new treatments for tuberculosis (Jeankumar et al., 2013).
properties
IUPAC Name |
ethyl 1-[(4-bromophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(13-5-7-15(22)8-6-13)25-11-9-14(10-12-25)20(28)29-4-2/h5-8,14,17,27H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWKASAMZXXNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCC(CC4)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2743138.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2743142.png)
![1-[5-(6-chloropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one](/img/structure/B2743144.png)
![N-[2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2743145.png)

![2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one](/img/structure/B2743147.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol](/img/structure/B2743151.png)

![2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2743153.png)